Chemical structure and physical properties of 1-(3-Fluorobenzyl)imidazolidin-2-one
Chemical structure and physical properties of 1-(3-Fluorobenzyl)imidazolidin-2-one
An In-Depth Technical Guide to 1-(3-Fluorobenzyl)imidazolidin-2-one: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Fluorobenzyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this paper extrapolates its chemical structure, predicts its physical properties, and outlines a viable synthetic route based on established methodologies for analogous N-substituted imidazolidin-2-ones. The imidazolidin-2-one scaffold is a well-established pharmacophore found in a variety of bioactive molecules, exhibiting a wide range of therapeutic activities. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and potential application of this and related compounds.
Introduction: The Imidazolidin-2-one Scaffold
The imidazolidin-2-one core is a five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. This structural motif is a key component in numerous FDA-approved drugs and investigational compounds. The versatility of the imidazolidin-2-one scaffold allows for substitutions at the nitrogen atoms, leading to a diverse library of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and immunosuppressive properties. The introduction of a substituted benzyl group, such as a 3-fluorobenzyl moiety, can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.
Chemical Structure and Nomenclature
The chemical structure of 1-(3-Fluorobenzyl)imidazolidin-2-one consists of an imidazolidin-2-one ring where one of the nitrogen atoms is substituted with a 3-fluorobenzyl group.
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IUPAC Name: 1-(3-Fluorobenzyl)imidazolidin-2-one
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Molecular Formula: C₁₀H₁₁FN₂O
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Molecular Weight: 194.21 g/mol
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CAS Number: While a specific CAS number for this compound is not readily found, the structurally similar 1-(3-chlorobenzyl)imidazolidin-2-one is registered under CAS number 896683-64-0[1].
Chemical Structure of 1-(3-Fluorobenzyl)imidazolidin-2-one
Caption: 2D representation of 1-(3-Fluorobenzyl)imidazolidin-2-one.
Predicted Physical and Chemical Properties
Based on the properties of similar N-substituted imidazolidin-2-ones, the following physical and chemical characteristics can be predicted for 1-(3-Fluorobenzyl)imidazolidin-2-one.
| Property | Predicted Value |
| Physical State | Solid at room temperature |
| Melting Point | Expected to be in the range of 100-150 °C |
| Boiling Point | > 300 °C (with potential decomposition) |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. |
| pKa | The amide proton is weakly acidic. |
| LogP | Estimated to be in the range of 1.5-2.5 |
Proposed Synthesis
A common and effective method for the synthesis of N-substituted imidazolidin-2-ones involves the cyclization of a corresponding N-substituted ethylenediamine derivative. A plausible synthetic route for 1-(3-Fluorobenzyl)imidazolidin-2-one is outlined below.
Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(3-Fluorobenzyl)imidazolidin-2-one.
Step 1: Synthesis of N-(3-Fluorobenzyl)ethane-1,2-diamine (Reductive Amination)
This step involves the reaction of ethylenediamine with 3-fluorobenzaldehyde to form a Schiff base, which is then reduced in situ to the corresponding diamine.
Experimental Protocol:
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To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add 3-fluorobenzaldehyde (1.0 eq).
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Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.
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Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
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Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-fluorobenzyl)ethane-1,2-diamine, which can be purified by column chromatography.
Step 2: Synthesis of 1-(3-Fluorobenzyl)imidazolidin-2-one (Cyclization)
The final step is the cyclization of the diamine intermediate using a carbonylating agent.
Experimental Protocol:
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Dissolve N-(3-fluorobenzyl)ethane-1,2-diamine (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a carbonylating agent such as carbonyldiimidazole (CDI) (1.1 eq) or triphosgene (0.4 eq) in the presence of a base (e.g., triethylamine) to the solution.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield 1-(3-Fluorobenzyl)imidazolidin-2-one.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic data for 1-(3-Fluorobenzyl)imidazolidin-2-one can be predicted based on its structure.
¹H NMR Spectroscopy
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Aromatic Protons: Signals in the range of δ 6.9-7.4 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.
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Benzyl CH₂: A singlet around δ 4.4-4.6 ppm.
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Imidazolidinone Ring CH₂-CH₂: Two triplets in the range of δ 3.2-3.8 ppm.
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NH Proton: A broad singlet that may appear between δ 5.0-7.0 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): A signal in the downfield region, around δ 160-165 ppm.
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Aromatic Carbons: Signals between δ 110-165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).
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Benzyl CH₂: A signal around δ 45-50 ppm.
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Imidazolidinone Ring CH₂-CH₂: Two signals in the range of δ 40-50 ppm.
IR Spectroscopy
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N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
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C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.
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C-F Stretch: A strong absorption in the region of 1000-1100 cm⁻¹.
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Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
Mass Spectrometry
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Molecular Ion Peak (M⁺): Expected at m/z = 194.
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Key Fragmentation Patterns: Loss of the fluorobenzyl group (m/z = 109) and fragmentation of the imidazolidin-2-one ring.
Potential Applications and Future Directions
Derivatives of imidazolidin-2-one have been investigated for a wide array of pharmacological activities. The introduction of a fluorine atom into a drug candidate can often enhance its metabolic stability and binding affinity. Therefore, 1-(3-Fluorobenzyl)imidazolidin-2-one could be a valuable scaffold for the development of novel therapeutic agents. Potential areas of investigation include:
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Anticancer Activity: Many imidazolidin-2-one derivatives have shown potent cytotoxic effects against various cancer cell lines[2].
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Antimicrobial Agents: The scaffold has been explored for the development of new antibacterial and antifungal drugs.
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Enzyme Inhibition: Substituted imidazolidin-2-ones have been designed as inhibitors for various enzymes implicated in disease.
Further research is warranted to synthesize and characterize 1-(3-Fluorobenzyl)imidazolidin-2-one and to evaluate its biological activity. This would involve a thorough in vitro and in vivo screening to elucidate its therapeutic potential.
Conclusion
1-(3-Fluorobenzyl)imidazolidin-2-one is a compound of significant interest due to the established biological importance of the imidazolidin-2-one scaffold. While specific experimental data for this molecule is sparse, this guide provides a robust theoretical framework for its chemical properties, a reliable synthetic strategy, and predicted spectroscopic data. This information serves as a valuable starting point for researchers aiming to synthesize, characterize, and explore the potential applications of this and related compounds in the field of drug discovery and development.
References
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The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. [Link][2]
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Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]
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Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H). Taylor & Francis Online. [Link]
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1-(3-chlorobenzyl)imidazolidin-2-one — Chemical Substance Information. NextSDS. [Link][1]
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Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Semantic Scholar. [Link]
(Illustrative structure)